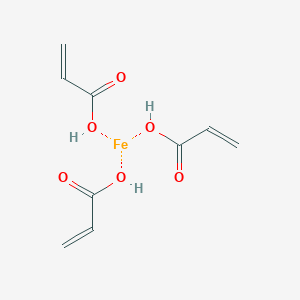
Iron(III)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(III) acrylate, also known as ferric acrylate, is a coordination compound where iron is in the +3 oxidation state, coordinated with acrylate ligands. This compound is of significant interest due to its potential applications in polymer chemistry, catalysis, and materials science. The chemical formula for iron(III) acrylate is C9H9FeO6.
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron(III) acrylate can be synthesized through various methods. One common approach involves the reaction of iron(III) chloride with sodium acrylate in an aqueous medium. The reaction typically proceeds as follows: [ \text{FeCl}_3 + 3 \text{NaC}_3\text{H}_3\text{O}_2 \rightarrow \text{Fe(C}_3\text{H}_3\text{O}_2)_3 + 3 \text{NaCl} ]
Industrial Production Methods: Industrial production of iron(III) acrylate often involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired product. The process may include steps such as purification through recrystallization and drying under vacuum to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions: Iron(III) acrylate undergoes various chemical reactions, including:
Oxidation: Iron(III) acrylate can be reduced to iron(II) acrylate under specific conditions.
Substitution: The acrylate ligands can be substituted with other ligands, such as chloride or nitrate, depending on the reaction conditions.
Polymerization: Iron(III) acrylate can act as a catalyst in the polymerization of acrylate monomers, leading to the formation of polyacrylate polymers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Ligand exchange reactions using chloride or nitrate salts.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in the presence of iron(III) acrylate as a catalyst.
Major Products:
Oxidation: Iron(II) acrylate.
Substitution: Iron(III) chloride or iron(III) nitrate complexes.
Polymerization: Polyacrylate polymers.
Scientific Research Applications
Iron(III) acrylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of iron(III) acrylate in catalysis involves the coordination of the iron center with the acrylate ligands, which facilitates the transfer of radicals during polymerization reactions. This process is crucial for controlling the molecular weight and distribution of the resulting polymers. The iron center can undergo redox cycling between the +2 and +3 oxidation states, enabling the activation and deactivation of radical species .
Comparison with Similar Compounds
Iron(III) chloride: Commonly used in various chemical reactions but lacks the specific coordination with acrylate ligands.
Iron(III) nitrate: Similar in reactivity but used in different contexts, such as nitration reactions.
Iron(III) porphyrin complexes: Used in catalysis but with different ligand environments and applications.
Uniqueness of Iron(III) Acrylate: Iron(III) acrylate is unique due to its ability to act as a catalyst in the polymerization of acrylate monomers, providing control over the polymerization process and resulting in polymers with specific properties. Its coordination with acrylate ligands also imparts distinct reactivity and stability compared to other iron(III) compounds .
Properties
Molecular Formula |
C9H12FeO6 |
|---|---|
Molecular Weight |
272.03 g/mol |
IUPAC Name |
iron;prop-2-enoic acid |
InChI |
InChI=1S/3C3H4O2.Fe/c3*1-2-3(4)5;/h3*2H,1H2,(H,4,5); |
InChI Key |
ZMEBTSIUQTYGSX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)O.C=CC(=O)O.C=CC(=O)O.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















